1,1,1,1-Kestohexaose
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Overview
Description
1,1,1,1-Kestohexose: is a fructooligosaccharide, a type of carbohydrate composed of fructose units. It is naturally found in plants such as Poa ampla and Morinda officinalis . This compound is known for its neuroprotective and antidepressant-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,1-Kestohexose can be synthesized through enzymatic processes involving fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units to a sucrose molecule, forming fructooligosaccharides .
Industrial Production Methods: Industrial production of 1,1,1,1-Kestohexose typically involves the extraction from natural sources. The process includes:
Extraction: The plant material is crushed and soaked in water.
Separation: The extract is then subjected to centrifugation or other separation techniques to isolate the fructooligosaccharides.
Purification: The isolated compound is purified through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,1-Kestohexose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1,1,1-Kestohexose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its neuroprotective and antidepressant-like effects.
Industry: Utilized as a functional ingredient in food products due to its prebiotic properties.
Mechanism of Action
1,1,1,1-Kestohexose exerts its effects through various molecular targets and pathways:
Neuroprotection: It prevents decreases in viability and nerve growth factor expression in neuronal cells.
Antidepressant-like Activity: It reduces immobility time in the forced swim test in rats, indicating its potential antidepressant effects.
Comparison with Similar Compounds
Inulin: Another fructooligosaccharide with similar prebiotic properties.
Levan: A fructan with a different linkage pattern but similar biological activities.
Fructooligosaccharide (FOS): A shorter-chain fructooligosaccharide with similar applications
Uniqueness: 1,1,1,1-Kestohexose is unique due to its specific structure and the number of fructose units it contains. This structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRYDXSZCCQXIF-TWMOFSFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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